molecular formula C16H16N2O4 B5681715 N-[2-(4-methoxyphenyl)ethyl]-2-nitrobenzamide

N-[2-(4-methoxyphenyl)ethyl]-2-nitrobenzamide

Cat. No. B5681715
M. Wt: 300.31 g/mol
InChI Key: ZRFABRRRDOIORY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(4-methoxyphenyl)ethyl]-2-nitrobenzamide, also known as GW501516, is a synthetic drug that has been extensively studied for its potential therapeutic benefits. It belongs to the class of compounds known as peroxisome proliferator-activated receptor delta (PPARδ) agonists, which are known to have a significant impact on lipid and glucose metabolism.

Mechanism of Action

N-[2-(4-methoxyphenyl)ethyl]-2-nitrobenzamide works by binding to and activating PPARδ, which is a nuclear receptor that plays a key role in regulating lipid and glucose metabolism. Activation of PPARδ leads to increased expression of genes involved in fatty acid oxidation and glucose uptake, resulting in improved lipid and glucose metabolism.
Biochemical and Physiological Effects:
N-[2-(4-methoxyphenyl)ethyl]-2-nitrobenzamide has been shown to have a number of biochemical and physiological effects, including improved lipid and glucose metabolism, increased insulin sensitivity, and reduced body fat. It has also been shown to have anti-inflammatory and antioxidant properties, which may further contribute to its therapeutic potential.

Advantages and Limitations for Lab Experiments

N-[2-(4-methoxyphenyl)ethyl]-2-nitrobenzamide has a number of advantages for use in lab experiments, including its well-defined mechanism of action and its ability to selectively activate PPARδ without affecting other PPAR subtypes. However, it also has some limitations, including its potential for off-target effects and the need for careful dosing to avoid toxicity.

Future Directions

There are a number of future directions for research on N-[2-(4-methoxyphenyl)ethyl]-2-nitrobenzamide, including its potential use as a therapeutic agent in conditions such as obesity, diabetes, and cardiovascular disease. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects, as well as its potential for use in combination with other drugs. Finally, there is a need for further research on the optimal dosing and administration of N-[2-(4-methoxyphenyl)ethyl]-2-nitrobenzamide to maximize its therapeutic potential while minimizing potential side effects.

Synthesis Methods

The synthesis of N-[2-(4-methoxyphenyl)ethyl]-2-nitrobenzamide involves a multi-step process that begins with the reaction of 4-methoxyphenethylamine with 2-nitrobenzoyl chloride to form the intermediate product, N-[2-(4-methoxyphenyl)ethyl]-2-nitrobenzamide. This intermediate is then subjected to a series of reactions involving various reagents and solvents to yield the final product, N-[2-(4-methoxyphenyl)ethyl]-2-nitrobenzamide.

Scientific Research Applications

N-[2-(4-methoxyphenyl)ethyl]-2-nitrobenzamide has been extensively studied for its potential therapeutic benefits in conditions such as obesity, diabetes, and cardiovascular disease. It has been shown to have a significant impact on lipid and glucose metabolism, leading to improved insulin sensitivity and reduced body fat. Additionally, it has been shown to have anti-inflammatory and antioxidant properties, which may further contribute to its therapeutic potential.

properties

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4/c1-22-13-8-6-12(7-9-13)10-11-17-16(19)14-4-2-3-5-15(14)18(20)21/h2-9H,10-11H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRFABRRRDOIORY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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